molecular formula C20H30N2O2 B2967478 3-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034324-38-2

3-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2967478
CAS No.: 2034324-38-2
M. Wt: 330.472
InChI Key: ROSUVBDNXINGNY-UHFFFAOYSA-N
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Description

3-Phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to a propanamide moiety, which is further linked to a piperidine ring substituted with a tetrahydropyran group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of tetrahydropyran-4-ylmethylamine with phenylpropanoyl chloride under controlled conditions to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to pain management and neurodegenerative diseases.

Industry: The compound's unique structure makes it valuable in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide: Lacks the phenyl group, resulting in different biological activity.

  • 3-Phenyl-N-(piperidin-4-yl)methylpropanamide: Similar structure but without the tetrahydropyran group, affecting its chemical properties and applications.

Uniqueness: 3-Phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide stands out due to its combination of phenyl and tetrahydropyran groups, which contribute to its unique chemical and biological properties.

This compound continues to be a subject of interest in various scientific fields, and ongoing research may uncover new applications and insights into its behavior and utility.

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Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-5,18-19H,6-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSUVBDNXINGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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